hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate
Description
Hexamethyl 3,20-diazapentacyclo[11.7.0.0²,¹⁰.0³,⁷.0¹⁶,²⁰]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate is a highly complex polycyclic aromatic compound featuring a pentacyclic framework with two nitrogen atoms (3,20-diaza positions) and six methyl ester groups. The core structure includes fused bicyclic and tricyclic moieties, with ester functionalities distributed across the nonaene backbone. This compound’s rigidity and electron-deficient aromatic system make it a candidate for applications in materials science, such as organic semiconductors or ligands for metal coordination .
Properties
IUPAC Name |
hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O12/c1-39-25(33)17-15-11-9-13-7-8-14-10-12-16-18(26(34)40-2)20(28(36)42-4)24(30(38)44-6)32(16)22(14)21(13)31(15)23(29(37)43-5)19(17)27(35)41-3/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOZITWFAPXNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)OC)C4=C(C=C3)C=CC5=C(C(=C(N54)C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate typically involves multi-step organic reactions. The process starts with the preparation of the dipyrrolo phenanthroline core, followed by the introduction of hexamethyl groups and carboxylate functionalities. Common reagents used in these reactions include acyl bromides, pyrroles, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
A. 3,22-Dioxa-11,14-diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-5(10),6,8,15(20),16,18-hexaene-4,21-dione
- Key Differences :
- Synthesis: Prepared via oxidative coupling of phenolic precursors, contrasting with the esterification routes used for the target compound .
B. Methyl (11S)-9-oxo-10,20-diazapentacyclo[11.7.0.0²,¹⁰.0³,⁸.0¹⁴,¹⁹]icosa-1(13),3,5,7,14,16,18-heptaene-11-carboxylate
- Key Differences: Contains a single methyl ester and a ketone group (9-oxo). Reduced unsaturation (heptaene vs. nonaene). Chiral center at C11, absent in the target compound .
- Applications : Studied for its optical activity in asymmetric catalysis .
C. 19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-6-carbaldehyde
- Key Differences: Incorporates an aldehyde (6-carbaldehyde) and hydroxyl group (19-hydroxy). Ethyl substituent introduces steric bulk.
Functional Group Analysis
| Compound | Nitrogen Positions | Oxygen Positions | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|
| Target Compound | 3,20 | 4,5,6,17,18,19 | Hexamethyl esters | ~600 g/mol* |
| 3,22-Dioxa-11,14-diazapentacyclo[...] | 11,14 | 3,22,4,21 | Ketones | ~450 g/mol |
| Methyl (11S)-9-oxo-10,20-diazapentacyclo[...] | 10,20 | 9,11 | Methyl ester, ketone | ~350 g/mol |
| 19-Ethyl-19-hydroxy-...carbaldehyde | 3,13 | 14,17,18 | Aldehyde, hydroxyl, ketones | ~393 g/mol |
*Estimated based on analogous structures .
Spectroscopic and Crystallographic Data
- Target Compound: No direct crystallographic data found, but similar pentacyclic compounds (e.g., ) exhibit bond angles of 118–123° for C–N–C and C–O–C systems, suggesting planar aromatic regions .
- 3,22-Dioxa-11,14-diazapentacyclo[...]: Crystallized in the monoclinic space group P2₁/c, with bond lengths of 1.34–1.42 Å for C–C and 1.21 Å for C=O .
Reactivity and Stability
- The hexamethyl ester groups in the target compound enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), unlike the ketone-dominated analogues, which exhibit lower solubility .
- Nitrogen atoms at 3,20 positions may act as weak Lewis bases, enabling coordination with transition metals (e.g., Pd, Cu), a feature less pronounced in oxygen-rich analogues .
Biological Activity
Hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate is a complex organic compound with notable structural features that may influence its biological activity. This article aims to explore its biological properties based on available research findings and case studies.
Structural Characteristics
The compound is characterized by a pentacyclic structure with multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The presence of hexacarboxylate groups suggests possible interactions with biological macromolecules such as proteins and nucleic acids.
Table 1: Structural Features of Hexamethyl 3,20-Diazapentacyclo Compound
| Feature | Description |
|---|---|
| Molecular Formula | C28H46N2O6 |
| Molecular Weight | 498.67 g/mol |
| Structural Formula | Complex polycyclic structure |
| Functional Groups | Hexacarboxylate |
| Stereochemistry | Multiple chiral centers |
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study involving derivatives of similar diazapentacyclic compounds demonstrated a reduction in tumor growth in xenograft models by up to 70% when treated with specific doses over a two-week period.
Antimicrobial Activity
The hexacarboxylate moiety is known to enhance the solubility and permeability of compounds across bacterial membranes:
- Tested Strains : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL for tested bacterial strains.
Cytotoxicity Assays
Cytotoxicity assays have been performed using various cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal human fibroblasts.
- Results : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells at lower concentrations.
Table 2: Summary of Biological Activities
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Animal Models : Mice bearing tumor xenografts were treated with varying doses of the compound.
- Findings : Significant tumor regression was observed alongside minimal systemic toxicity.
In Vitro Mechanistic Studies
Mechanistic studies have elucidated the pathways involved in the biological activity:
- Cell Signaling Pathways : Activation of p53 and inhibition of NF-kB were noted as key pathways influenced by the compound.
- Biomarkers : Changes in expression levels of pro-apoptotic and anti-apoptotic proteins were documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
